2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate
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Overview
Description
The compound with the identifier “2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Common reagents and conditions used in these reactions include the use of amines for amide formation and alcohols for ester formation. The major products formed from these reactions are amides, carbamates, ureas, and esters .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters. The molecular targets involved in these reactions are the carboxylic acid groups and the amine or alcohol groups.
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other carbodiimides such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- Phosgene
- Imidazole .
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVZQNSMLUQKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]2=C(NC=C2)SCC(=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+]2=C(NC=C2)SCC(=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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